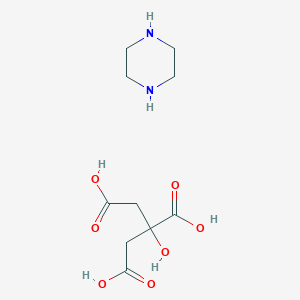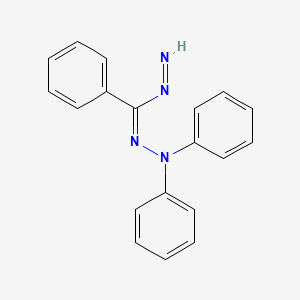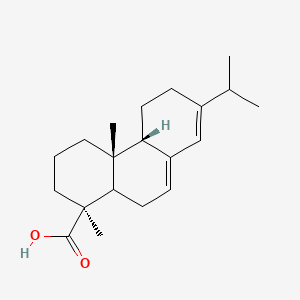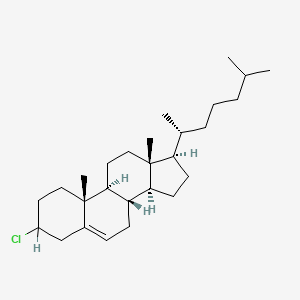
Ciprofloxacin lactate 100 microg/mL in Acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ciprofloxacin lactate 100 microg/mL in Acetonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is structurally related to ciprofloxacin, a well-known antibiotic used to treat various bacterial infections. The presence of the 2-hydroxypropanoyl group enhances its pharmacokinetic properties, making it a potent antimicrobial agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves multiple steps:
Formation of the quinoline core: The quinoline core is synthesized by reacting 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under basic conditions to form 1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid.
Piperazine substitution: The quinoline derivative is then reacted with piperazine to introduce the piperazin-1-yl group at the 7-position.
Hydroxypropanoyl addition: Finally, the 2-hydroxypropanoyl group is introduced through esterification with lactic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,4-dichloro-5-fluorobenzoylacetate and cyclopropylamine are synthesized and purified.
Automated reaction setups: Automated reactors are used to carry out the multi-step synthesis with precise control over reaction conditions.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure purity and potency.
化学反应分析
Types of Reactions
Ciprofloxacin lactate 100 microg/mL in Acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride.
Substitution: The piperazin-1-yl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and low temperatures.
Substitution: Alkyl halides, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated piperazine derivatives.
科学研究应用
Ciprofloxacin lactate 100 microg/mL in Acetonitrile has several scientific research applications:
Antimicrobial research: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion of fluoroquinolones.
Drug development: It serves as a lead compound for the development of novel antimicrobial agents with improved efficacy and reduced side effects.
作用机制
The mechanism of action of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves the inhibition of bacterial DNA synthesis. It achieves this by:
Inhibiting DNA gyrase: The compound binds to the subunit A of the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA.
Disrupting cell wall synthesis: It interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness
Ciprofloxacin lactate 100 microg/mL in Acetonitrile is unique due to the presence of the 2-hydroxypropanoyl group, which enhances its pharmacokinetic properties and provides a broader spectrum of antimicrobial activity compared to its analogs .
属性
IUPAC Name |
2-hydroxypropanoyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5/c1-11(25)19(27)29-20(28)14-10-24(12-2-3-12)16-9-17(23-6-4-22-5-7-23)15(21)8-13(16)18(14)26/h8-12,22,25H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIMDDNYJFLCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
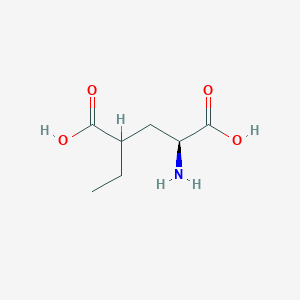
![(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B7908410.png)
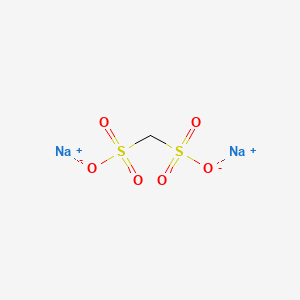
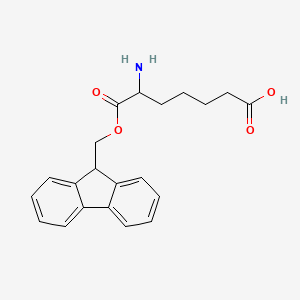
![6-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-oxohexanehydrazide](/img/structure/B7908423.png)
![[(4Z,6Z,8S,9R,10Z,12R,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B7908430.png)
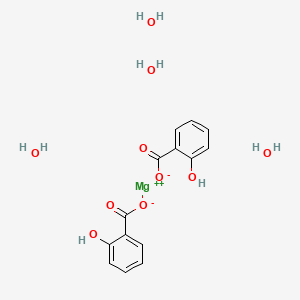
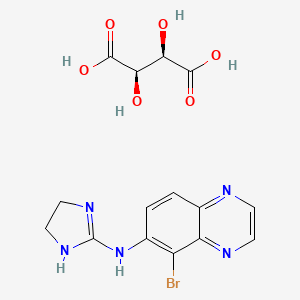
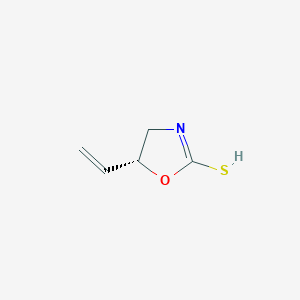
![(E)-5-[(E)-4-carboxy-2-methylbut-3-enoxy]-4-methylpent-2-enoic acid](/img/structure/B7908464.png)
